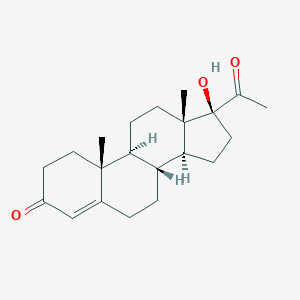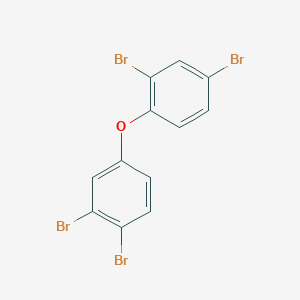
2,3',4,4'-テトラブロモジフェニルエーテル
説明
2,3’,4,4’-Tetrabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) compound with the molecular formula C₁₂H₆Br₄O. It is one of the many brominated flame retardants used to reduce the flammability of various materials, including textiles, plastics, and electronics. This compound is known for its persistence in the environment and
科学的研究の応用
環境汚染モニタリング
BDE-66 は、生態系におけるその永続性と蓄積性から、環境汚染のモニタリングのためのマーカーとして一般的に使用されています。 環境アセスメント中の土壌、水、空気のサンプルで頻繁に検出され、ポリ臭素化ジフェニルエーテル(PBDE)が環境汚染物質としてどのように広がり、影響を与えるかを追跡します .
材料の難燃性
この化合物は、プラスチックや繊維など、さまざまな材料の難燃剤として使用されています。 これらの材料への添加は、火災の広がりを防ぎ、消費者製品や産業用途の安全性基準を高めるのに役立ちます .
毒性学研究
BDE-66 は、PBDE が人間の健康に与える影響を理解するための毒性学研究の対象となっています。 研究には、ヒト組織における生体蓄積と、内分泌系および生殖系への潜在的な影響の調査が含まれます .
脱臭素化研究
科学的研究では、BDE-66 をより毒性の低い形態に変換することを目的として、BDE-66 の脱臭素化方法が探求されています。 この研究は、汚染された環境サイトの処理法を開発し、この化合物の生態学的影響を軽減するために不可欠です .
免疫毒性調査
BDE-66 は、免疫系への影響について研究されています。 研究では、マクロファージにおける細胞内マイクロRNAの発現を調節し、免疫応答に影響を与え、免疫毒性を引き起こす可能性があることが示されています .
発生生物学
BDE-66 が胚発生に与える影響は、重要な研究分野です。 たとえば、ゼブラフィッシュの幼生の経路角と社会的活動への影響が調査され、PBDE への曝露に伴う発生リスクを理解しています .
エピジェネティック効果
研究では、BDE-66 のエピジェネティック効果、特に細胞モデルにおける miRNA 発現プロファイルへの影響も調べられています。 これらの研究は、PBDE への曝露が遺伝子発現と調節に与える広範な影響を理解するのに役立ちます .
作用機序
Target of Action
2,3’,4,4’-Tetrabromodiphenyl ether (BDE-47) is a widespread environmental brominated flame-retardant congener that has been detected in animal and human tissues . It primarily targets macrophage-like cells , affecting their function and potentially leading to various health issues, including neurobehavioral and developmental disorders, reproductive health, and alterations of thyroid function .
Mode of Action
BDE-47 interacts with its targets, primarily macrophage-like cells, by modulating the intracellular expression of microRNAs . This modulation affects biological pathways regulating the expression of estrogen-mediated signaling and immune responses, particularly M1/M2 differentiation . BDE-47 can also interfere with the biogenesis of small extracellular vesicles (sEVs), increasing their number and selecting a de novo population of sEVs .
Biochemical Pathways
BDE-47 affects several biochemical pathways. It has been shown to induce germ cell apoptosis through oxidative stress via a MAPK-mediated p53-independent pathway . Additionally, it can modulate the intracellular expression of miRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses .
Pharmacokinetics
It is known that bde-47 is a persistent pollutant that can undergo microbial-mediated debromination in anoxic environments . More research is needed to fully understand the ADME properties of BDE-47 and their impact on its bioavailability.
Result of Action
The action of BDE-47 results in significant changes at the molecular and cellular levels. It can induce apoptosis in germ cells , impair macrophage and basophil activities , and modulate the immune response by exacerbating the LPS-induced pro-inflammatory response . These effects can lead to various health issues, including neurobehavioral and developmental disorders, reproductive health, and alterations of thyroid function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BDE-47. For instance, the presence of heavy metals in the environment can complicate the remediation of environments contaminated with BDE-47 . Additionally, BDE-47 is a ubiquitous organic pollutant in mangrove sediments, and its toxic effects on mangrove plants have been studied .
生化学分析
Biochemical Properties
2,3’,4,4’-Tetrabromodiphenyl ether has been found to interact with various biomolecules, leading to changes in biochemical reactions. For instance, it has been shown to modulate the intracellular miRNA profile in THP-1 macrophages, a type of immune cell . This modulation can affect biological pathways regulating estrogen-mediated signaling and immune responses .
Cellular Effects
2,3’,4,4’-Tetrabromodiphenyl ether can have significant effects on various types of cells and cellular processes. For example, it has been found to disrupt eye and bone development in zebrafish larvae . It can also impair macrophage and basophil activities, affecting the innate immune response .
Molecular Mechanism
At the molecular level, 2,3’,4,4’-Tetrabromodiphenyl ether exerts its effects through various mechanisms. It can interfere with the biogenesis of small extracellular vesicles (sEVs), increasing their number and altering their miRNA cargo . This can exacerbate pro-inflammatory responses in macrophages .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3’,4,4’-Tetrabromodiphenyl ether can change over time. For example, it has been found to cause changes in retinal metabolism and related biological processes over time in zebrafish larvae .
Dosage Effects in Animal Models
The effects of 2,3’,4,4’-Tetrabromodiphenyl ether can vary with different dosages in animal models. For instance, high concentrations of this compound can disrupt eye and bone development in zebrafish larvae .
特性
IUPAC Name |
1,2-dibromo-4-(2,4-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-1-4-12(11(16)5-7)17-8-2-3-9(14)10(15)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUMTYRHKMCVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052688 | |
| Record name | 2,3',4,4'-Tetrabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189084-61-5 | |
| Record name | BDE 66 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189084-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3',4,4'-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4,4'-Tetrabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dibromo-4-(2,4-dibromophenoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3',4,4'-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7M4IA32XJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


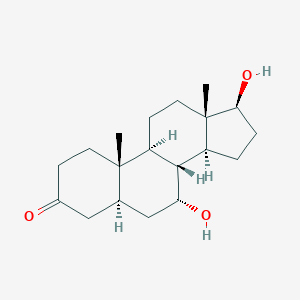
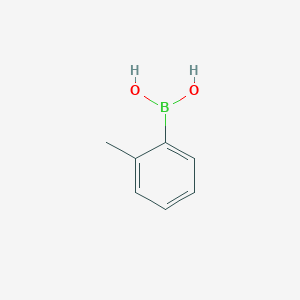
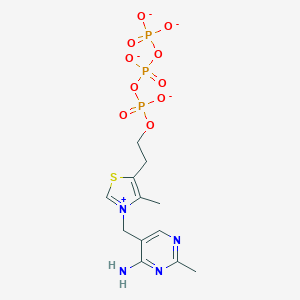
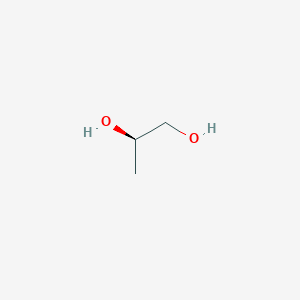
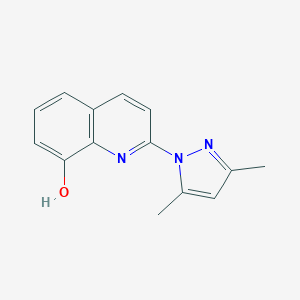
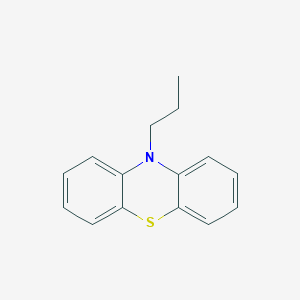
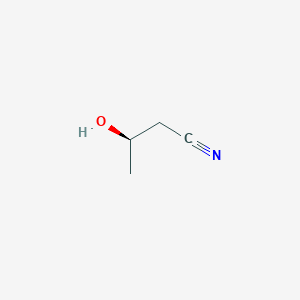

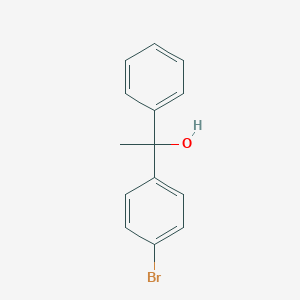
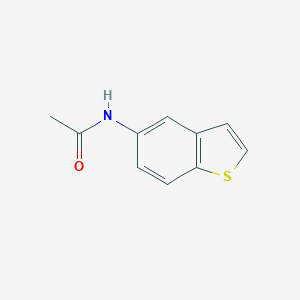
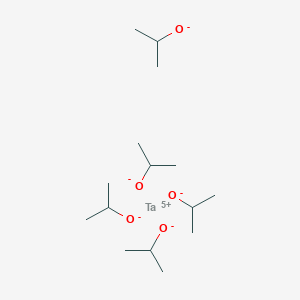
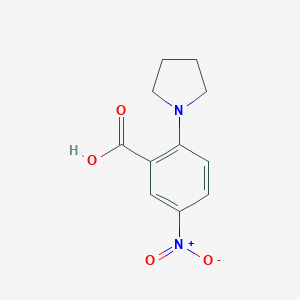
![(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone](/img/structure/B107924.png)
